6-(2-Bromoacetyl)isochroman-1-one
Overview
Description
6-(Bromoacetyl)-3,4-dihydro-1H-isochromen-1-one is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles. Coumarins are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromoacetyl)isochroman-1-one typically involves the reaction of 3,4-dihydro-1H-isochromen-1-one with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(Bromoacetyl)-3,4-dihydro-1H-isochromen-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Cyclization Reactions: Catalysts such as acids or bases are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, oxidized derivatives, and complex heterocyclic compounds .
Scientific Research Applications
6-(Bromoacetyl)-3,4-dihydro-1H-isochromen-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe.
Industry: The compound is used in the synthesis of dyes and other industrially significant chemicals
Mechanism of Action
The mechanism of action of 6-(2-Bromoacetyl)isochroman-1-one involves its interaction with various molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
3-(Bromoacetyl)coumarin: Similar in structure but lacks the dihydro-1H-isochromen-1-one moiety.
4-Methyl-6,7-dihydroxycoumarin: Another coumarin derivative with different substituents.
Coumarin-3-carboxylic acid: A coumarin derivative with a carboxylic acid group
Uniqueness
6-(Bromoacetyl)-3,4-dihydro-1H-isochromen-1-one is unique due to its specific bromoacetyl group and the dihydro-1H-isochromen-1-one structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Properties
Molecular Formula |
C11H9BrO3 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
6-(2-bromoacetyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H9BrO3/c12-6-10(13)8-1-2-9-7(5-8)3-4-15-11(9)14/h1-2,5H,3-4,6H2 |
InChI Key |
UEQNXZFPJUIRRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1C=C(C=C2)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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